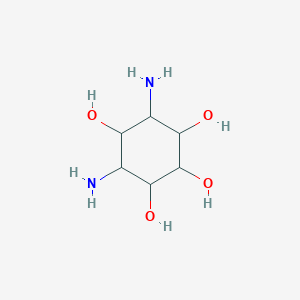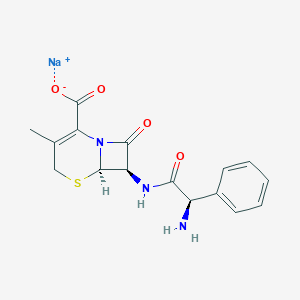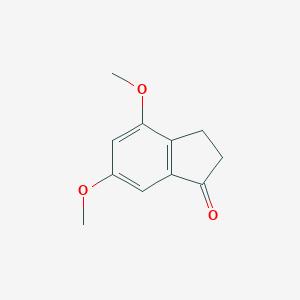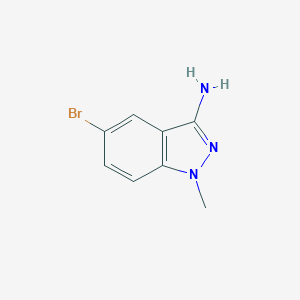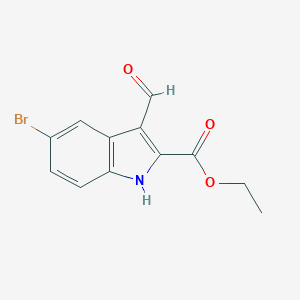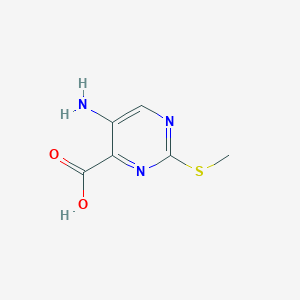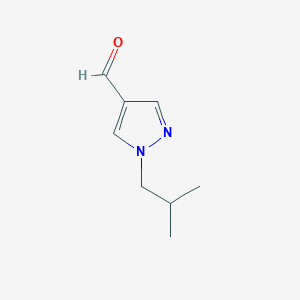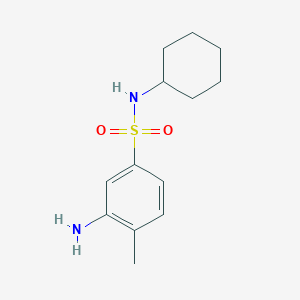
2-Amino-N-phenylpropanamid
Übersicht
Beschreibung
2-amino-N-phenylpropanamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of propanamide, where an amino group and a phenyl group are attached to the propanamide backbone
Wissenschaftliche Forschungsanwendungen
2-amino-N-phenylpropanamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amino derivatives with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Zukünftige Richtungen
Future research on “2-amino-N-phenylpropanamide” and related compounds could focus on their potential applications in pharmaceuticals, particularly as potent analgesics . Additionally, the design of novel multivalent ligands that act on mu and delta opioid receptors and NK-1 receptors could be an interesting area of study .
Wirkmechanismus
Target of Action
The primary targets of 2-amino-N-phenylpropanamide, also known as Phenylalanylamide, are the Genome polyprotein and D-Amino acid amidase . These targets play a crucial role in the biological activity of the compound. In addition, it has been found to show inhibitory activity against Bcr-Abl and HDAC1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of Bcr-Abl and HDAC1
Biochemical Pathways
It is known that the compound affects the pathways involving its targets, namely the genome polyprotein and d-amino acid amidase
Pharmacokinetics
It is suggested that the compound has high gi absorption
Result of Action
It has been found to show potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 in cellular assays .
Biochemische Analyse
Biochemical Properties
2-amino-N-phenylpropanamide has been found to interact with certain enzymes and proteins. For instance, it has been shown to exhibit inhibitory activity against Bcr-Abl and histone deacetylase (HDAC), two enzymes that play crucial roles in cellular processes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
In cellular assays, 2-amino-N-phenylpropanamide has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-amino-N-phenylpropanamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound binds to the active sites of Bcr-Abl and HDAC, inhibiting their function and leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
While specific information on the temporal effects of 2-amino-N-phenylpropanamide in laboratory settings is limited, it’s reasonable to infer that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against certain enzymes, it’s plausible that the compound may interact with enzymes or cofactors in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-phenylpropanamide typically involves the reaction of 2-bromo-N-phenylpropanamide with ammonia or an ammonium salt . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-N-phenylpropanamide+NH3→2-amino-N-phenylpropanamide+HBr
Industrial Production Methods: In an industrial setting, the production of 2-amino-N-phenylpropanamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding or derivatives.
Reduction: The compound can be reduced to form .
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Substitution reactions may involve or .
Major Products:
Oxidation: Formation of or derivatives.
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2-amino-N-cyclohexylpropanamide
- 2-amino-N-phenylacetamide
- 2-amino-N-phenylbutanamide
Comparison:
- 2-amino-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Compared to 2-amino-N-phenylacetamide , it has a longer carbon chain, which can affect its reactivity and interaction with biological targets.
- 2-amino-N-cyclohexylpropanamide has a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.
Eigenschaften
IUPAC Name |
2-amino-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYQYMLYZMHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


